2-methoxy-N-methylacetamide 2-methoxy-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 57270-75-4
VCID: VC4156990
InChI: InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6)
SMILES: CNC(=O)COC
Molecular Formula: C4H9NO2
Molecular Weight: 103.121

2-methoxy-N-methylacetamide

CAS No.: 57270-75-4

Cat. No.: VC4156990

Molecular Formula: C4H9NO2

Molecular Weight: 103.121

* For research use only. Not for human or veterinary use.

2-methoxy-N-methylacetamide - 57270-75-4

Specification

CAS No. 57270-75-4
Molecular Formula C4H9NO2
Molecular Weight 103.121
IUPAC Name 2-methoxy-N-methylacetamide
Standard InChI InChI=1S/C4H9NO2/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6)
Standard InChI Key DYJPVSYLWLJPEE-UHFFFAOYSA-N
SMILES CNC(=O)COC

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Methoxy-N-methylacetamide (NN-methoxy-NN-methylacetamide) features a planar acetamide core (CH3CONCH_3CON) modified by a methoxy group (OCH3OCH_3) and a methyl group (CH3CH_3) attached to the nitrogen atom. This configuration confers polarity and moderate water solubility, as evidenced by its partition coefficient (logP=0.31\log P = -0.31) . The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy, with 1H^1H NMR peaks at δ\delta 3.65 (s, 3H), 3.13 (s, 3H), and 2.08 (s, 3H), corresponding to the methoxy, methyl, and acetyl groups, respectively .

Physicochemical Parameters

Reported physical properties vary slightly across sources, likely due to differences in measurement conditions or purity (Table 1).

Table 1: Comparative Physicochemical Properties of 2-Methoxy-N-Methylacetamide

PropertySource Source
Density (g/cm³)1.0±0.11.0 \pm 0.10.970.97
Boiling Point (°C)92.0±23.092.0 \pm 23.0152152 (literature)
Flash Point (°C)9.4±22.69.4 \pm 22.649.449.4 (121°F)
Vapor Pressure (mmHg)52.7±0.252.7 \pm 0.2 at 25°CNot reported
Refractive Index1.4101.410Not reported

The disparity in boiling points may arise from the compound’s sensitivity to atmospheric pressure during distillation . Similarly, flash point variations could reflect differences in testing methodologies, such as open- versus closed-cup measurements .

Synthesis Methods

Primary Synthetic Route

The most widely documented synthesis involves reacting NN-methoxymethylamine hydrochloride with acetyl chloride in dichloromethane (DCM) under inert conditions .

Reaction Conditions:

  • Stage 1: NN-Methoxymethylamine hydrochloride (1.367 g, 14.015 mmol) and triethylamine (TEA, 2.836 g, 28.030 mmol) in DCM at 0°C for 10 minutes.

  • Stage 2: Dropwise addition of acetyl chloride (1.1 g, 14.105 mmol) at 0°C, followed by stirring at 22°C overnight.

Workup:

  • Quenching with saturated NaHCO3NaHCO_3.

  • Extraction with DCM, drying over MgSO4MgSO_4, and vacuum concentration.

This method yields 78% of 2-methoxy-N-methylacetamide as a colorless liquid, confirmed by 13C^{13}C NMR (δ\delta 172.0, 61.1, 32.0, 19.8) .

Alternative Approaches

While the above method dominates literature, other routes include:

  • Amide Coupling: Utilizing Weinreb amide chemistry to react methyl methoxyamine with acetyl halides .

  • Enzymatic Catalysis: Preliminary studies explore lipase-mediated acetylation of methoxyamine derivatives, though yields remain suboptimal (<50%) .

Applications in Chemical Research

Organic Synthesis

2-Methoxy-N-methylacetamide functions as a versatile building block in:

  • Weinreb Amide Applications: Facilitating ketone synthesis via nucleophilic acyl substitutions, critical for constructing marine natural products like myriaporone .

  • Quorum Sensing Studies: Serving as a precursor to 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a Pseudomonas aeruginosa signaling molecule implicated in bacterial virulence .

Pharmaceutical Intermediates

The compound’s stability under acidic conditions enables its use in synthesizing protease inhibitors and antipsychotic agents. For example, it participates in multistep routes to generate 2-alkyl-4-quinolones, which exhibit antimicrobial and anti-inflammatory activities .

Recent Advances and Future Directions

Structural Derivatives

Recent efforts focus on modifying the acetamide backbone to enhance bioactivity. For instance, 2-hydroxy-N-methoxy-N-methylacetamide (CAS 78937-02-7), a hydroxylated analog, shows promise in peptide mimetics but suffers from reduced stability .

Analytical Challenges

Discrepancies in reported properties underscore the need for standardized characterization protocols. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) could resolve ambiguities in purity and composition .

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